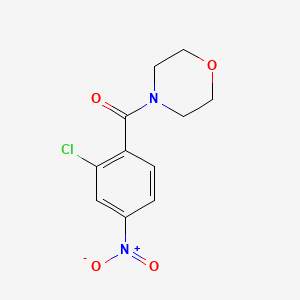![molecular formula C19H16N2OS B5557303 5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)
5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . They have also been used as intermediates in the synthesis of GABAB receptor modulators, which are potentially useful for the treatment of central nervous system disorders .
Synthesis Analysis
The synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which are similar to the requested compound, has been achieved through Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been reported to yield the desired compounds in 63–71% yields . The synthesized compounds were further used to obtain amides suitable for liquid-phase combinatorial synthesis .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines typically involve the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Other methods include the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical compound 5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is part of a broader class of compounds with significant interest in medicinal chemistry due to their pharmacological potential. Research has focused on synthesizing various derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, exploring their chemical reactivity, and evaluating their potential applications in drug development.
Synthesis of Thienopyrimidinone Derivatives
A method for synthesizing novel thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting amino-substituted thienopyrimidinones with different aldehydes and ketones. This process yields compounds with varied analgesic, anti-inflammatory, and antimicrobial activities. The specific compound may serve as a precursor or analog within this synthetic pathway, indicating its role in generating pharmacologically active molecules (Alagarsamy et al., 2007).
Catalytic Synthesis
A greener approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , has been reported. This involves a catalytic four-component reaction that simplifies the synthesis process and reduces environmental impact, highlighting the compound's relevance in sustainable chemical synthesis (Shi et al., 2018).
Antimicrobial Activity
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antimicrobial activity against pathogens like Staphylococcus aureus. This suggests that the compound , by virtue of its structural class, may also possess or contribute to significant antimicrobial properties, useful in designing new antibacterial agents (Sirakanyan et al., 2015).
Direcciones Futuras
The future directions for research on “5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could include further exploration of their pharmacological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propiedades
IUPAC Name |
5,6-dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-13(2)23-18-17(12)19(22)21(11-20-18)10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKASWCTNCBLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)